molecular formula C20H26O5 B5189292 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5189292
M. Wt: 346.4 g/mol
InChI Key: OFYIAAUVBSPAOP-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its complex structure, which includes multiple ether linkages and a benzene ring substituted with methoxy and ethoxy groups.

Preparation Methods

The synthesis of 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps of etherification and substitution reactions. The general synthetic route includes:

    Etherification: The initial step involves the formation of the ether linkages. This can be achieved by reacting 4-ethoxyphenol with ethylene oxide under basic conditions to form 4-ethoxyphenoxyethanol.

    Further Etherification: The intermediate 4-ethoxyphenoxyethanol is then reacted with another equivalent of ethylene oxide to form 4-ethoxyphenoxyethoxyethanol.

    Final Etherification: The final ether linkage is formed by reacting 4-ethoxyphenoxyethoxyethanol with 2-methoxy-4-methylphenol under basic conditions to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy and ethoxy groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ether linkages to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The major products formed depend on the position of substitution on the benzene ring.

Scientific Research Applications

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of ethers and the effects of multiple ether linkages on chemical properties.

    Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the synthesis of advanced materials, including polymers and surfactants, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether linkages and aromatic ring allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can be compared with similar compounds such as:

    1-Chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene: This compound has a similar structure but with a chlorine substituent instead of a methoxy group.

    2,4-Dichloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene: This compound has two chlorine substituents on the benzene ring, which can significantly alter its chemical reactivity and biological activity.

    1,3-Dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene: Another similar compound with chlorine substituents at different positions on the benzene ring.

The uniqueness of this compound lies in its specific arrangement of ether linkages and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-4-23-17-6-8-18(9-7-17)24-13-11-22-12-14-25-19-10-5-16(2)15-20(19)21-3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYIAAUVBSPAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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